molecular formula C10H18O B14563252 3-(Prop-2-YN-1-YL)heptan-1-OL CAS No. 61753-71-7

3-(Prop-2-YN-1-YL)heptan-1-OL

Cat. No.: B14563252
CAS No.: 61753-71-7
M. Wt: 154.25 g/mol
InChI Key: QXLXHFWWVZWGRI-UHFFFAOYSA-N
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Description

3-(Prop-2-YN-1-YL)heptan-1-OL is a secondary alcohol featuring a seven-carbon chain (heptanol) with a hydroxyl group (-OH) at the terminal (C1) position and a propargyl group (prop-2-yn-1-yl) at the third carbon (C3). This structural combination imparts unique physicochemical properties, blending the hydrophobicity of the alkyl chain with the reactivity of the alkyne moiety.

Properties

CAS No.

61753-71-7

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

3-prop-2-ynylheptan-1-ol

InChI

InChI=1S/C10H18O/c1-3-5-7-10(6-4-2)8-9-11/h2,10-11H,3,5-9H2,1H3

InChI Key

QXLXHFWWVZWGRI-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCO)CC#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Prop-2-YN-1-YL)heptan-1-OL typically involves the addition of a propargyl group to a heptanol backbone. One common method is the copper-catalyzed addition of formaldehyde to acetylene, followed by further reactions to introduce the heptanol moiety .

Industrial Production Methods: Industrial production of this compound often utilizes the same copper-catalyzed addition method due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature and pressure to prevent side reactions .

Chemical Reactions Analysis

Types of Reactions: 3-(Prop-2-YN-1-YL)heptan-1-OL undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form aldehydes or acids.

    Reduction: The alkyne group can be reduced to an alkene or alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(Prop-2-YN-1-YL)heptan-1-OL has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex molecules.

    Biology: Studied for its potential antifungal properties.

    Medicine: Investigated for its role in drug development, especially in the synthesis of pharmaceuticals.

    Industry: Utilized as a corrosion inhibitor and in the production of polymers

Mechanism of Action

The mechanism of action of 3-(Prop-2-YN-1-YL)heptan-1-OL involves its interaction with various molecular targets. The alkyne group is highly reactive and can form covalent bonds with nucleophiles, leading to the inhibition of enzyme activity or disruption of cellular processes. The hydroxyl group also plays a role in hydrogen bonding and solubility, affecting the compound’s bioavailability and reactivity .

Comparison with Similar Compounds

Key Compounds:

n-Propanol (propan-1-ol) Structure: Primary alcohol with a three-carbon chain. Functional Groups: Terminal -OH. Key Differences: Lacks an alkyne group, shorter chain.

Propargyl Alcohol (prop-2-yn-1-ol)

  • Structure : Primary alcohol with a terminal alkyne.
  • Functional Groups : -OH and C≡CH at C1.
  • Key Differences : Shorter chain; alkyne is adjacent to -OH.

(Prop-2-yn-1-ylsulfanyl)carbonitrile Structure: Propargyl group linked to sulfanyl (-S-) and cyano (-CN) groups. Functional Groups: C≡CH, -S-, -CN. Key Differences: No alcohol group; distinct reactivity from sulfur and nitrile.

3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol

  • Structure : Propargyl alcohol attached to a pyridine ring with methoxy substituents.
  • Functional Groups : -OH, C≡CH, aromatic pyridine.
  • Key Differences : Aromatic system influences electronic properties.

Table 1: Comparative Properties

Compound Molecular Formula Key Functional Groups Boiling Point* Solubility* Hazards (GHS)
This compound C₁₀H₁₆O₂ -OH, C≡CH ~220°C (est.) Low in water Likely flammable (H225)†
n-Propanol C₃H₈O -OH 97°C Miscible H225, H318, H336
Propargyl Alcohol C₃H₄O -OH, C≡CH 114°C Moderate H226, H302, H312
(Prop-2-yn-1-ylsulfanyl)carbonitrile C₄H₃NS C≡CH, -S-, -CN N/A Low Unclassified (limited data)
3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol C₁₁H₁₁NO₃ -OH, C≡CH, pyridine N/A Moderate (polar) Not reported

*Estimated values based on structural analogs where direct data is unavailable. †Inferred from alkyne reactivity and n-propanol hazards.

Hazard Profile Comparison

  • n-Propanol: Highly flammable (H225), causes eye damage (H318), and may induce drowsiness (H336) .
  • (Prop-2-yn-1-ylsulfanyl)carbonitrile: No classified hazards, but incomplete toxicological data .

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